molecular formula C6H6BrNO3 B019068 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone CAS No. 104776-72-9

2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone

Cat. No.: B019068
CAS No.: 104776-72-9
M. Wt: 220.02 g/mol
InChI Key: BVRAYSIQWNEOGH-UHFFFAOYSA-N
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Description

2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxazoles with various functional groups.

    Oxidation: Formation of 2-Bromo-1-[5-(carboxylic acid)-1,2-oxazol-3-yl]ethanone.

    Reduction: Formation of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanol.

Scientific Research Applications

2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxazole ring play crucial roles in binding to the active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-[5-(methyl)-1,2-oxazol-3-yl]ethanone
  • 2-Bromo-1-[5-(ethyl)-1,2-oxazol-3-yl]ethanone
  • 2-Bromo-1-[5-(propyl)-1,2-oxazol-3-yl]ethanone

Uniqueness

2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new drugs.

Properties

IUPAC Name

2-bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c7-2-6(10)5-1-4(3-9)11-8-5/h1,9H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRAYSIQWNEOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)CBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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